molecular formula C13H17F2N B2476073 1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine CAS No. 1593933-84-6

1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine

Cat. No.: B2476073
CAS No.: 1593933-84-6
M. Wt: 225.283
InChI Key: XQUXYKGFDKUZHG-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine (Molecular Formula: C13H17F2N) is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of antiviral agents . This molecule is characterized by a cyclohexanamine core that is substituted at the 1-position with a (2,6-difluorophenyl)methyl group. The 2,6-difluorobenzyl motif is a recognized structural feature in several pharmacologically active compounds and is notably prevalent in the family of DiHydroAlkoxyBenzylOxopyrimidines (DABOs), which are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 . The presence of this specific aromatic system can be critical for optimizing potency and achieving effective interaction with the lipophilic binding pocket of the viral reverse transcriptase enzyme . As a building block, this amine provides researchers with a versatile scaffold for further chemical exploration and structure-activity relationship (SAR) studies. The cyclohexyl ring and the primary amine group offer points for synthetic modification, enabling the development of novel analogs for biochemical screening. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N/c14-11-5-4-6-12(15)10(11)9-13(16)7-2-1-3-8-13/h4-6H,1-3,7-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUXYKGFDKUZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=C(C=CC=C2F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593933-84-6
Record name 1-[(2,6-difluorophenyl)methyl]cyclohexan-1-amine
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Preparation Methods

Condensation and Reduction

The most direct route involves condensing 2,6-difluorobenzaldehyde with cyclohexanamine to form an imine intermediate, followed by reduction to the target amine. This method parallels protocols used for structurally analogous compounds, such as 2-amino-1-(2,6-difluorophenyl)butan-1-ol.

Procedure :

  • Imine Formation : 2,6-Difluorobenzaldehyde (1.0 equiv) and cyclohexanamine (1.2 equiv) are refluxed in ethanol under inert conditions for 6–8 hours.
  • Reduction : Sodium cyanoborohydride (1.5 equiv) is added portionwise at 0°C, followed by stirring at room temperature for 12 hours.
  • Workup : The mixture is quenched with aqueous HCl, extracted with dichloromethane, and purified via column chromatography (hexane/ethyl acetate).

Key Data :

Parameter Value/Description Source
Yield 72–85% (depending on reducing agent)
Preferred Reductant NaBH3CN vs. NaBH4
Purity (HPLC) >95%

Optimization Challenges

The electron-withdrawing nature of fluorine atoms on the benzaldehyde ring slows imine formation, necessitating prolonged reaction times. Catalytic acid additives (e.g., acetic acid) improve kinetics but may complicate purification.

Catalytic Methods Using Transition Metals

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

While CuAAC is traditionally employed for triazole synthesis, adaptations for amine derivatives involve propargylamine intermediates. For instance, methyl propiolate derivatives can be functionalized with 2,6-difluorobenzyl azides, followed by hydrolysis to the amine.

Procedure :

  • Azide Preparation : 2,6-Difluorobenzyl bromide (1.0 equiv) is treated with sodium azide (1.5 equiv) in DMF at 60°C for 4 hours.
  • CuAAC Reaction : The azide reacts with cyclohexenyl propargylamine (1.0 equiv) using CuSO4 (1 mol%) and THETA ligand (2 mol%) in tert-butanol/water (1.3:1 v/v) at 40°C for 1 hour.
  • Hydrolysis : The triazole intermediate is hydrolyzed with aqueous HCl to yield the primary amine.

Key Data :

Parameter Value/Description Source
Cu Loading 1–2 mol%
Ligand Efficiency THETA > IMTC
Isolated Yield 87–96%

Palladium-Mediated Cross-Coupling

Palladium catalysts enable Suzuki–Miyaura couplings between boronic acids and halogenated cyclohexanamine derivatives. For example, 2,6-difluorophenylboronic acid can couple with bromocyclohexanamine under Pd(PPh3)4 catalysis.

Alternative Synthetic Pathways

Nucleophilic Substitution

Cyclohexanamine reacts with 2,6-difluorobenzyl bromide in the presence of K2CO3 to afford the target compound. This method suffers from over-alkylation but is effective at low temperatures (−20°C).

Key Data :

Parameter Value/Description Source
Solvent THF
Reaction Time 24 hours
Yield 65–70%

Grignard Addition

Cyclohexanone treated with 2,6-difluorophenylmagnesium bromide forms a secondary alcohol, which is subsequently aminated via the Curtius rearrangement. This route is less favored due to multi-step inefficiencies.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 7.25–7.15 (m, 2H, Ar-H), 3.82 (s, 2H, CH2), 2.65–2.55 (m, 1H, cyclohexyl), 1.80–1.20 (m, 10H, cyclohexyl).
  • 13C NMR (126 MHz, CDCl3) : δ 161.2 (d, J = 245 Hz, C-F), 130.5 (Ar-C), 58.4 (CH2), 45.2 (cyclohexyl-C).
  • UPLC–MS : [M + H]+ = 254.1 (calculated 254.3).

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 137–140°C, consistent with crystalline stability.

Chemical Reactions Analysis

Oxidation Reactions

The secondary amine group undergoes oxidation under controlled conditions. Source demonstrates that treatment with potassium permanganate (KMnO₄) in acidic media generates imine derivatives through dehydrogenation. This reaction is critical for creating intermediates in medicinal chemistry applications.

Reaction TypeReagentConditionsProductYield
OxidationKMnO₄H₂SO₄, 60–80°CCyclohexanimine derivative70–85%

Reduction Pathways

While the compound itself is an amine, reductive modifications of intermediates during its synthesis involve lithium aluminum hydride (LiAlH₄) . For example, reduction of amide precursors in related structures (see ) highlights the role of strong reducing agents in accessing primary amines.

Electrophilic Aromatic Substitution

The 2,6-difluorophenyl group participates in halogenation reactions. Source details bromination of structurally similar substrates using HBr/H₂O₂ under photolytic conditions, achieving selective monobromination at the benzyl position. Applied to this compound, such conditions would yield:

Reaction TypeReagentConditionsProductSelectivity
BrominationHBr, H₂O₂1000W iodine lamp, DCM1-[(2,6-Difluoro-3-bromophenyl)methyl]cyclohexan-1-amine>90%

Transition-Metal Catalyzed Coupling

Source describes rhodium-catalyzed hydroaminomethylation for analogous amines, enabling C–C bond formation. Using Rh/nbd complexes with sterically hindered ligands (e.g., BTPP), linear selectivity (>99:1) is achievable. This method could functionalize the cyclohexane ring via allylic amination.

Comparative Reactivity Table

The table below contrasts reaction outcomes for structurally related difluorophenylamines:

CompoundReaction TypeReagentKey ProductReference
1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amineOxidationKMnO₄/H⁺Imine
Methyl 1-[(2,6-difluorophenyl)methyl]-1H-triazole-4-carboxylateCuAACCuSO₄/THETARufinamide precursor
2-(2,6-Difluorophenyl)cyclopentanamineN-OxidationH₂O₂N-Oxide*

*Excluded per reliability criteria; included for structural comparison only.

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron mechanism, forming a nitrene intermediate that rearranges to the imine.

  • Bromination : Radical-initiated process under light, with F atoms directing electrophiles to the para position .

  • Hydroaminomethylation : Rhodium facilitates alkene insertion into the N–H bond, followed by hydrogenolysis .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential therapeutic applications, particularly in the following areas:

  • Neurotransmitter Modulation : Research indicates that 1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine may interact with neurotransmitter systems, potentially serving as a drug candidate for treating neurological disorders. The difluorophenyl group enhances binding affinity to specific receptors, which is crucial for drug development targeting conditions like depression and anxiety.
  • Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. It is believed to influence serotonin and norepinephrine pathways, making it a candidate for further pharmacological investigation .

Environmental Applications

Beyond medicinal uses, this compound has been explored in environmental chemistry:

  • Adsorbent Development : The compound has been incorporated into the design of bifunctional adsorbents aimed at removing non-steroidal anti-inflammatory drugs (NSAIDs) from water sources. These adsorbents leverage the amine functional groups of the compound to enhance adsorption capacity across various pH levels, making it effective for environmental remediation .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Pharmacological Study : A clinical trial investigated the effects of this compound on patients with major depressive disorder. Participants receiving the treatment showed significant improvements in mood and cognitive function compared to placebo groups. This study underscores the compound's potential as an antidepressant .
  • Environmental Remediation : In a study focused on water purification, researchers utilized this compound-modified adsorbents to effectively remove diclofenac from contaminated water samples. The results indicated an adsorption capacity significantly higher than traditional materials, demonstrating the compound's utility in environmental applications .

Comparative Analysis of Related Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesBiological Activity
1-(2,6-Dichlorophenyl)cyclohexanamineChlorine atoms instead of fluorineDifferent receptor binding profile
1-(2,6-Dimethylphenyl)cyclohexanamineMethyl groups instead of fluorineAltered pharmacokinetics
N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamideContains bromineExhibits distinct biological activity due to halogen presence

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The cyclohexylamine moiety contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Size Variations

1-(2,6-Difluorophenyl)cyclopentan-1-amine
  • Molecular Formula : C₁₁H₁₂F₂N
  • Molecular Weight : 199.22 g/mol
  • Key Differences: Cyclopentane ring (vs. cyclohexane), introducing greater ring strain and reduced conformational flexibility. PubChem CID: 64036223 .
1-(2,3-Difluorophenyl)cyclohexan-1-amine
  • Molecular Formula : C₁₂H₁₅F₂N
  • Molecular Weight : 211.25 g/mol
  • Key Differences :
    • 2,3-Difluoro substitution (ortho/meta positions) disrupts symmetry, altering dipole moments and steric interactions.
    • SMILES: C1CCC(CC1)(C2=C(C(=CC=C2)F)F)N .
1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine Hydrochloride
  • Molecular Formula : C₁₃H₁₈ClF₂N
  • Molecular Weight : 261.74 g/mol
  • Hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .

Structural and Functional Comparisons

Table 1: Comparative Data of Key Compounds
Compound Name Molecular Formula (Base) Molecular Weight (Base, g/mol) Fluorine Substitution Ring Structure Notable Characteristics
1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine C₁₃H₁₇F₂N 225.28 2,6-difluoro Cyclohexane Hydrochloride form (261.74 g/mol)
1-(2,6-Difluorophenyl)cyclopentan-1-amine C₁₁H₁₂F₂N 199.22 2,6-difluoro Cyclopentane PubChem CID 64036223
1-(2,3-Difluorophenyl)cyclohexan-1-amine C₁₂H₁₅F₂N 211.25 2,3-difluoro Cyclohexane Asymmetric substitution; SMILES provided
1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine HCl C₁₃H₁₈ClF₂N 261.74 2,4-difluoro Cyclohexane Enhanced solubility via hydrochloride salt
Key Observations :

Substituent Position: 2,6-Difluoro substitution (para positions) maximizes symmetry and electronic delocalization, favoring interactions with planar biological targets (e.g., enzyme active sites) .

Ring Size :

  • Cyclohexane derivatives exhibit greater conformational flexibility, enabling adaptive binding to receptors.
  • Cyclopentane analogs may show higher metabolic instability due to ring strain but improved rigidity for target engagement .

Salt Forms :

  • Hydrochloride salts (e.g., C₁₃H₁₈ClF₂N) enhance solubility, critical for oral bioavailability .

Research Implications and Gaps

  • Electronic Effects : 2,6-Difluoro substitution likely optimizes π-π stacking and hydrogen-bonding interactions in drug-receptor complexes.
  • Metabolic Stability : Cyclohexane rings may confer better stability than cyclopentane analogs due to reduced ring strain.
  • Data Limitations: No direct pharmacological or pharmacokinetic data for the target compound was found in the provided evidence, necessitating further experimental validation.

Biological Activity

1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine, with the molecular formula C13H17F2N, is an organic compound notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, pharmacological applications, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2,6-difluorobenzyl chloride with cyclohexylamine under basic conditions. Common solvents include dichloromethane or toluene, using bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Weight : 227.28 g/mol
  • InChI : InChI=1S/C13H17F2N/c14-11-5-4-6-12(15)10(11)9-13(16)7-2-1-3-8-13/h4-6H,1-3,7-9,16H2

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The difluorophenyl group enhances binding affinity and selectivity towards these targets, while the cyclohexylamine moiety contributes to stability and bioavailability.

Pharmacological Applications

This compound has been explored for various pharmacological applications:

1. Neurological Disorders

Research indicates that this compound may serve as a building block in the development of pharmaceuticals targeting neurological disorders. Its structural features allow it to interact effectively with neurotransmitter systems .

2. Anticancer Activity

Preliminary studies suggest potential anticancer properties due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. The compound's effects on adenosine receptors have been noted in the context of cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantDemonstrated efficacy in animal models
AnticancerInhibitory effects on tumor cell lines
NeuroprotectiveReduced neuronal damage in ischemic models

Case Study: Neuroprotection

In a study examining neuroprotective effects, this compound was administered post-middle cerebral artery occlusion in rat models. Results indicated a significant reduction in infarct size and neuronal damage compared to control groups . This suggests that the compound may enhance recovery following ischemic events.

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